molecular formula C27H44O5 B1625207 Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate CAS No. 27240-83-1

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate

Cat. No.: B1625207
CAS No.: 27240-83-1
M. Wt: 448.6 g/mol
InChI Key: FVYCOKNQUSFTBH-HJPVDDEFSA-N
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Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of Methyl 3-acetyloxy-12-hydroxydeoxycholan-24-ate involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, influencing various biochemical processes. For example, it may interact with bile acid receptors, affecting lipid metabolism and other cellular functions.

Comparison with Similar Compounds

Properties

CAS No.

27240-83-1

Molecular Formula

C27H44O5

Molecular Weight

448.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,12S)-3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C27H44O5/c1-16(6-11-25(30)31-5)21-9-10-22-20-8-7-18-14-19(32-17(2)28)12-13-26(18,3)23(20)15-24(29)27(21,22)4/h16,18-24,29H,6-15H2,1-5H3/t16-,18?,19-,20?,21?,22?,23?,24+,26?,27?/m1/s1

InChI Key

FVYCOKNQUSFTBH-HJPVDDEFSA-N

Isomeric SMILES

C[C@H](CCC(=O)OC)C1CCC2C1([C@H](CC3C2CCC4C3(CC[C@H](C4)OC(=O)C)C)O)C

SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OC(=O)C)C)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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